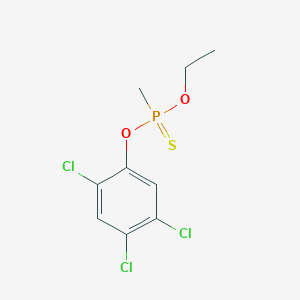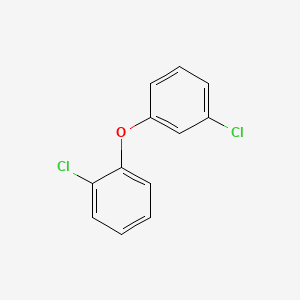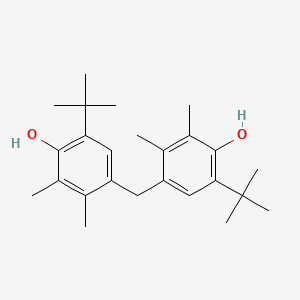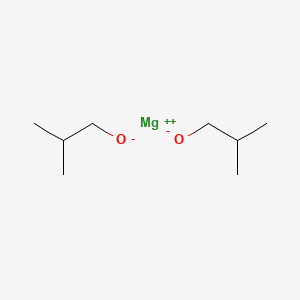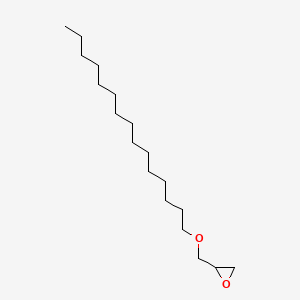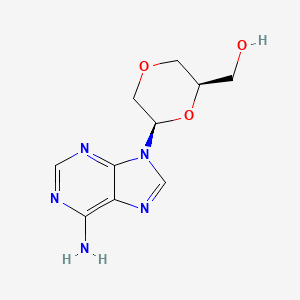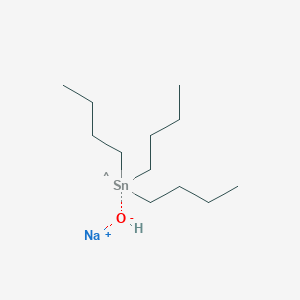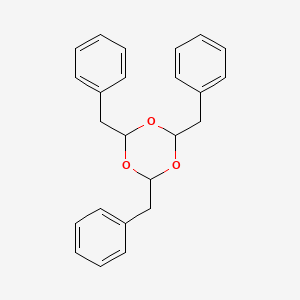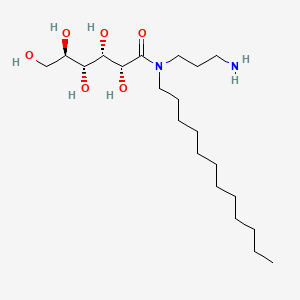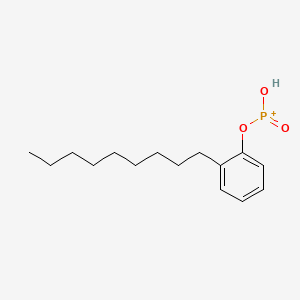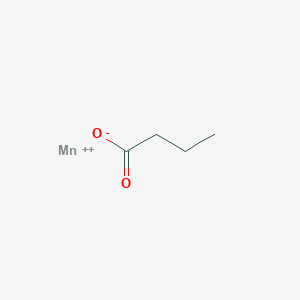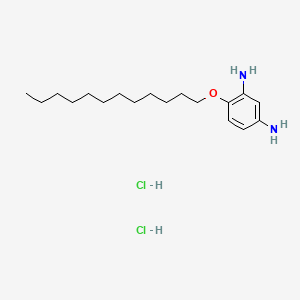
4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C18H32N2O.2ClH and a molecular weight of 365.4 g/mol. It is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride typically involves the reaction of 4-(Dodecyloxy)benzene-1,3-diamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Applications De Recherche Scientifique
4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(Dodecyloxy)benzene-1,3-diamine dihydrochloride can be compared with other similar compounds such as:
4-(Dodecyloxy)-1,3-benzenediamine: Similar structure but without the dihydrochloride salt form.
4-(Dodecyloxy)benzene-1,3-diamine: The base form of the compound without the hydrochloride addition.
These comparisons highlight the unique properties of this compound, such as its enhanced solubility and stability due to the dihydrochloride form.
Propriétés
Numéro CAS |
85409-46-7 |
|---|---|
Formule moléculaire |
C18H34Cl2N2O |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
4-dodecoxybenzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H32N2O.2ClH/c1-2-3-4-5-6-7-8-9-10-11-14-21-18-13-12-16(19)15-17(18)20;;/h12-13,15H,2-11,14,19-20H2,1H3;2*1H |
Clé InChI |
XXWWSGJRWGPPNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


